2-Phenylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
2-Phenylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1080401
InChI:
InChI=1S/C25H24ClNO3/c1-16-22(25(29)30-15-14-17-8-3-2-4-9-17)23(18-10-5-6-11-19(18)26)24-20(27-16)12-7-13-21(24)28/h2-6,8-11,23,27H,7,12-15H2,1H3
SMILES:
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)OCCC4=CC=CC=C4
Molecular Formula:
C25H24ClNO3
Molecular Weight:
421.9 g/mol
2-Phenylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Inhibitors
Cat. No.: VC1080401
Molecular Formula: C25H24ClNO3
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C25H24ClNO3 |
---|---|
Molecular Weight | 421.9 g/mol |
IUPAC Name | 2-phenylethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C25H24ClNO3/c1-16-22(25(29)30-15-14-17-8-3-2-4-9-17)23(18-10-5-6-11-19(18)26)24-20(27-16)12-7-13-21(24)28/h2-6,8-11,23,27H,7,12-15H2,1H3 |
Standard InChI Key | GBBVCPILLPQFFX-UHFFFAOYSA-N |
SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)OCCC4=CC=CC=C4 |
Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)OCCC4=CC=CC=C4 |
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